1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
Description
Historical Context of Benzimidazole Scaffolds in Drug Discovery
Benzimidazole derivatives first gained prominence in the mid-20th century, with Woolley’s 1944 hypothesis that their purine-like structure could mimic biological nucleobases. This insight spurred synthetic efforts, leading to the discovery of etonitazene (1950), a benzimidazole-derived opioid agonist, and mebendazole (1971), an anthelmintic agent targeting β-tubulin. By the 1970s, benzimidazoles were established as critical pharmacophores, with over 20 FDA-approved drugs incorporating the scaffold by 2024.
The scaffold’s success stems from its ability to engage in hydrogen bonding , π-π stacking , and hydrophobic interactions with biological targets. For example, the proton pump inhibitor omeprazole (1988) leverages the benzimidazole core to bind covalently to H+/K+ ATPase, while albendazole (1975) disrupts helminth microtubule assembly through hydrophobic contacts. These examples underscore the scaffold’s adaptability, enabling selective modulation of enzymes, receptors, and structural proteins.
| Benzimidazole Derivative | Year | Therapeutic Application | Key Interaction Mechanism |
|---|---|---|---|
| Etonitazene | 1950 | Opioid analgesia | μ-opioid receptor agonism |
| Mebendazole | 1971 | Anthelmintic | β-tubulin polymerization inhibition |
| Omeprazole | 1988 | Antiulcer | H+/K+ ATPase covalent inhibition |
| Albendazole | 1975 | Antiparasitic | Microtubule destabilization |
Properties
IUPAC Name |
2-(phenoxymethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWDMKNFJLMIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Functionalization via Halogenation and Coupling
The phenoxymethyl and benzimidazole moieties in the compound allow further derivatization:
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Bromination : Treatment with bromine in acetic acid introduces bromine atoms at reactive positions on the benzimidazole ring .
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Nucleophilic Substitution : Brominated intermediates react with secondary amines (e.g., morpholine) to form amine-substituted derivatives .
Example Functionalization Pathway :
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Bromination :
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Amine Coupling :
Key Outcomes :
Proposed Pathway for Oxidative Coupling
The formation of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole likely proceeds via:
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Thiourea Intermediate Formation : Nucleophilic attack by propargylamine on aryl isothiocyanate.
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Copper-Mediated Cyclization : Formation of a five-membered thiazolidine ring.
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Hypervalent Iodine-Driven Oxidative Coupling : Generation of the final alkylene-bridged structure through radical or ionic intermediates .
Critical Factors :
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Catalyst : Cu(II) enhances cyclization efficiency.
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Oxidant : PIFA (phenyliodine bis(trifluoroacetate)) ensures regioselectivity .
Structural Stability and Reactivity
The compound’s benzimidazole core exhibits:
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Acid/Base Stability : Resists hydrolysis under mild acidic/basic conditions due to aromatic stabilization.
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Electrophilic Substitution : Reactivity at the C-5 and C-6 positions of the benzimidazole ring .
Thermal Analysis :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole, including 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimal inhibitory concentration (MIC) values as low as 1.27 µM against Staphylococcus aureus and other pathogens .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines with IC50 values ranging from 4.53 µM to 16.38 µM . These findings suggest that 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole may possess similar anticancer properties.
Antidiabetic Activity
Another significant application of benzimidazole derivatives is their role as α-glucosidase inhibitors, which are important for managing diabetes. In vitro studies have shown that certain derivatives can effectively inhibit α-glucosidase activity, demonstrating hypoglycemic effects comparable to established antidiabetic agents like acarbose . The structural optimization of these compounds has led to the identification of more potent inhibitors with IC50 values as low as 0.71 µM .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole and various biological targets. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions can significantly influence their biological activity. For example, the introduction of alkyl chains or substituents at certain positions on the benzimidazole ring has been associated with increased anticancer activity . This knowledge is crucial for designing new compounds with improved pharmacological profiles.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Phenoxymethyl-substituted derivatives (e.g., ) generally exhibit moderate to high yields (60–95%), whereas methoxynaphthyl derivatives require multi-step purification .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
Table 3: Bioactivity Profiles
Key Observations :
- Antimicrobial Potency : Bromo and indole substituents enhance activity (MIC: 12.5 µg/mL), likely due to electron-withdrawing effects disrupting bacterial membranes .
- Anticancer Efficacy : Methoxynaphthyl derivatives show moderate activity (IC50: 15.4 µM), suggesting bulky substituents may hinder target binding .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups: Methoxy or phenoxymethyl groups improve solubility but may reduce antimicrobial potency .
- Halogenated Substituents : Bromo or chloro groups enhance bioactivity via hydrophobic interactions with target proteins .
- N1 Substituents : Phenethyl groups likely improve pharmacokinetic profiles compared to smaller alkyl chains .
Biological Activity
1-Phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antifungal, and potential antidiabetic properties.
Synthesis and Characterization
The synthesis of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole involves the condensation of N1-phenylbenzene-1,2-diamine with substituted phenoxyacetic acids. The reaction typically occurs under reflux conditions in aqueous solvents, yielding moderate to high yields of the target compound. Characterization techniques such as NMR, FTIR, and HRMS are employed to confirm the structure and purity of the synthesized compounds .
Antiproliferative Activity
The antiproliferative activity of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole has been evaluated against various cancer cell lines. In a study, derivatives of benzimidazole exhibited significant cytotoxic effects against MDA-MB-231 (breast cancer) cells, with IC50 values indicating potent activity. For instance, related compounds showed IC50 values ranging from 16.38 µM to over 100 µM depending on their structural modifications .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 3g | MDA-MB-231 | >100 |
The mechanism of action often involves apoptosis induction through mitochondrial pathways, where compounds disturb mitochondrial membrane potential leading to caspase activation and subsequent cell death .
Antifungal Activity
The antifungal properties of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole were assessed against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity with minimum inhibitory concentration (MIC) values ranging from 64 μg/mL to 512 μg/mL for various derivatives. The introduction of alkyl groups at specific positions enhanced the antifungal potency significantly .
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 1a | Candida albicans | 64 |
| 2g | Aspergillus niger | 128 |
| 3a | Candida albicans | >512 |
Antidiabetic Potential
Recent studies have also explored the potential of benzimidazole derivatives, including those related to 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, as α-glucosidase inhibitors. Compounds synthesized in this series demonstrated promising in vitro and in vivo anti-diabetic activities with IC50 values as low as 0.71 µM for some derivatives. These compounds were found to bind non-competitively to the enzyme, indicating a potential therapeutic application for managing postprandial blood glucose levels .
Table 3: α-Glucosidase Inhibition Activity
| Compound | IC50 (µM) |
|---|---|
| 15o | 2.09 |
| 22d | 0.71 |
Case Studies
In one notable case study, a derivative of benzimidazole exhibited significant hypoglycemic activity in diabetic models comparable to acarbose, a standard antidiabetic medication. This highlights the therapeutic potential of this compound class in managing diabetes alongside its anticancer properties .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1H-benzo[d]imidazole core in derivatives like 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole?
The synthesis typically involves condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or catalytic conditions. For example, in , 1H-benzo[d]imidazole-2-thiol intermediates were synthesized using carbon disulfide and KOH in ethanol, followed by hydrazine substitution. Key steps include optimizing solvent systems (e.g., methanol for hydrazine reactions) and catalysts (e.g., SiO₂ in for improved yields). Structural confirmation relies on IR (S-H, N-H stretches) and NMR (δ12.31 for S-H in ¹H NMR) .
Q. How are spectroscopic techniques utilized to verify the structure of 1H-benzo[d]imidazole derivatives?
- ¹H/¹³C NMR : Aromatic protons appear in δ6.5–8.5 ppm, while substituents like phenoxymethyl or phenethyl groups show distinct shifts (e.g., δ4.5–5.5 for methylene linkages). In , 7-substituted derivatives displayed diagnostic peaks at δ7.8–8.2 ppm for para-substituted aryl groups .
- IR Spectroscopy : Stretching bands at 2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) confirm functional groups ( ) .
- HRMS : Used to validate molecular ion peaks (e.g., [M+H]⁺ in ) .
Q. What strategies are effective for introducing phenoxymethyl and phenethyl substituents at the N1 and C2 positions of the benzimidazole core?
Alkylation or nucleophilic substitution reactions are common. For example, describes coupling 4-(prop-2-yn-1-yloxy)phenyl groups with triazole-thiazole acetamide units via Cu-catalyzed click chemistry. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical for regioselectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or optoelectronic properties of 1H-benzo[d]imidazole derivatives?
- DFT Calculations : Used to optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps). In , B3LYP/6-31G* simulations correlated photophysical properties with substituent effects .
- Molecular Docking : employed AutoDock Vina to evaluate EGFR inhibition, identifying key binding interactions (e.g., hydrogen bonds with Thr790 and π-π stacking with Phe723) .
- ADMET Prediction : Tools like SwissADME assess bioavailability; derivatives with logP <5 and ≤3 hydrogen bond donors are prioritized for druglikeness ( ) .
Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the antimicrobial or anticancer activity of 1H-benzo[d]imidazole derivatives?
- Antimicrobial Activity : showed that 4-chloro/bromo substituents enhance activity against S. aureus and S. typhi due to increased lipophilicity and membrane penetration .
- Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) in exhibited PI3Kα inhibition via enhanced electrophilic interactions with catalytic lysine residues .
Q. What experimental approaches resolve contradictions in biological activity data across structurally similar derivatives?
- Dose-Response Studies : Validate IC₅₀ variability (e.g., cytotoxicity assays in using MTT against MCF-7 cells) .
- SAR Analysis : Compare substituent effects; found that para-fluorophenyl groups in triazole-thiazole hybrids improved binding affinity vs. methoxy analogs .
- Crystallography : Use SHELX ( ) or OLEX2 ( ) to correlate 3D structures with activity trends .
Methodological Challenges
Q. How can reaction yields be optimized for multi-step syntheses of 1H-benzo[d]imidazole derivatives?
- Catalyst Screening : Nano-SiO₂ in improved yields to >85% by enhancing surface area and acidity .
- Purification Techniques : Flash chromatography (hexane:EtOAc gradients in ) or recrystallization (ethanol/water in ) are critical for isolating pure intermediates .
Q. What protocols ensure reproducibility in characterizing tautomeric or polymorphic forms of 1H-benzo[d]imidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
